molecular formula C22H30N4O3 B2630561 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 941994-91-8

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2630561
CAS No.: 941994-91-8
M. Wt: 398.507
InChI Key: KCZJHHHSZVSCRT-UHFFFAOYSA-N
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Description

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Intermediate Amines: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form 4-(dimethylamino)benzylamine.

    Coupling Reaction: The intermediate amine is then coupled with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can interact with biological receptors, enzymes, or other proteins, leading to various biochemical effects. The methoxy and methylphenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-15-7-12-20(29-6)18(13-15)24-22(28)21(27)23-14-19(26(4)5)16-8-10-17(11-9-16)25(2)3/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZJHHHSZVSCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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